Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Overview
Description
Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tert-butyl group, two oxo groups, an oxa group, and an azabicyclo nonane framework, making it a subject of interest for researchers.
Preparation Methods
The synthesis of tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3,3,1]nonane-7-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.
Chemical Reactions Analysis
Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of oxo groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Researchers explore its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3,3,1]nonane-7-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological outcomes.
Comparison with Similar Compounds
Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound shares a similar bicyclic structure but differs in the presence of an oxo group instead of an oxa group.
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with a different bicyclic framework, highlighting the diversity in structural variations. The uniqueness of tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3,3,1]nonane-7-carboxylate lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-5-7-4-8(6-13)10(15)17-9(7)14/h7-8H,4-6H2,1-3H3 |
InChI Key |
LKVPAJBLAXSLLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)OC2=O |
Origin of Product |
United States |
Synthesis routes and methods I
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